5-Bromo-2-(tributylstannyl)pyridine

Catalog No.
S1914044
CAS No.
611168-46-8
M.F
C17H30BrNSn
M. Wt
447 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(tributylstannyl)pyridine

CAS Number

611168-46-8

Product Name

5-Bromo-2-(tributylstannyl)pyridine

IUPAC Name

(5-bromopyridin-2-yl)-tributylstannane

Molecular Formula

C17H30BrNSn

Molecular Weight

447 g/mol

InChI

InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;

InChI Key

ZQJRPQMEYHJPJK-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)Br

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)Br

Synthesis of Organic Compounds

  • Ligand precursor

    5-Bromo-2-(tributylstannyl)pyridine is a valuable precursor for the synthesis of bidentate ligands containing a pyridine and a stannole group. These ligands can be used in various coupling reactions to create complex organic molecules with specific properties. Source: Journal of the American Chemical Society:

  • Cross-coupling reactions

    The carbon-tin (C-Sn) bond in 5-Bromo-2-(tributylstannyl)pyridine can be exploited in Stille coupling reactions. This type of reaction allows researchers to introduce a desired organic fragment onto a molecule containing a halogen (like bromine) at a specific position. Source: Chemical Reviews

Development of Functional Materials

  • Transition metal complexes

    -Bromo-2-(tributylstannyl)pyridine can be used to create complexes with transition metals like platinum. These complexes can exhibit interesting photoluminescent properties, making them potentially useful in the development of organic light-emitting diodes (OLEDs). Source: Inorganic Chemistry

  • Molecular machines

    Researchers have explored the use of 5-Bromo-2-(tributylstannyl)pyridine in the synthesis of molecular machines called rotaxanes. These molecules possess unique structures and properties that could be harnessed for future technological applications. Source: Supramolecular Chemistry

5-Bromo-2-(tributylstannyl)pyridine is an organotin compound characterized by its empirical formula C17H30BrNSnC_{17}H_{30}BrNSn and a molecular weight of 447.04 g/mol. This compound features a pyridine ring substituted with a bromine atom and a tributylstannyl group, which significantly influences its chemical behavior and reactivity. The presence of these functional groups allows it to participate in various

  • Substitution Reactions: The compound can undergo cross-coupling reactions, such as the Stille coupling, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form new carbon-carbon bonds.
  • Oxidation and Reduction: The tributyltin moiety can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions .

Common Reagents and Conditions

  • Palladium Catalysts: Essential for facilitating cross-coupling reactions.
  • Tributyltin Hydride: Used during the initial synthesis.
  • Inert Atmosphere: Typically nitrogen or argon is employed to prevent oxidation during reactions .

While specific biological activity data for 5-Bromo-2-(tributylstannyl)pyridine is limited, organotin compounds are generally known for their diverse biological activities. Some organotin derivatives have shown potential antifungal and antibacterial properties, indicating that this compound may also exhibit similar activities. Further research is necessary to elucidate its specific biological effects .

The synthesis of 5-Bromo-2-(tributylstannyl)pyridine typically involves the stannylation of 5-bromo-2-chloropyridine. A common method includes:

  • Reacting 5-Bromo-2-Chloropyridine: This precursor is reacted with tributyltin hydride in the presence of a palladium catalyst.
  • Reaction Conditions: The reaction is usually conducted under an inert atmosphere to prevent unwanted side reactions, optimizing temperature and pressure for maximum yield .

Industrial Production Methods

Although specific industrial production methods are not extensively documented, scaling up the laboratory synthesis involves optimizing reaction conditions such as temperature and pressure, often utilizing continuous flow reactors to enhance yield and efficiency .

5-Bromo-2-(tributylstannyl)pyridine has several applications in scientific research:

  • Organic Synthesis: It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: The compound is involved in preparing materials with specific electronic properties, such as those used in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
  • Coordination Chemistry: It is utilized in synthesizing ligands and complexes for catalysis and other applications .

Several compounds share structural similarities with 5-Bromo-2-(tributylstannyl)pyridine. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
5-Bromo-2-ChloropyridineA pyridine derivative with bromine and chlorine substituentsPrecursor for synthesizing 5-Bromo-2-(tributylstannyl)pyridine
2-(Tributylstannyl)pyridineLacks the bromine substituentLess reactive due to absence of bromine; used in different synthetic pathways
5-Bromo-2-(Trimethylstannyl)pyridineSimilar structure but with trimethylstannyl groupDifferent steric and electronic properties compared to tributylstannyl variant

Uniqueness

The uniqueness of 5-Bromo-2-(tributylstannyl)pyridine lies in its dual functionality provided by both the bromine and tributylstannyl groups. This combination allows it to participate in a wider range of

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2024-04-14

Explore Compound Types